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Compound of Interest

Compound Name: H-Met-Ala-Ser-OH

Cat. No.: B096318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methionyl-Alanyl-Serine (Met-Ala-Ser) is a tripeptide of interest in various fields of biochemical

and pharmaceutical research. A thorough understanding of its structural and physicochemical

properties is paramount for its application in drug development and biological studies.

Spectroscopic analysis provides a suite of powerful, non-destructive techniques to elucidate

the molecular structure, conformation, and purity of this tripeptide. This guide offers an in-depth

overview of the core spectroscopic methods for the analysis of Met-Ala-Ser, complete with

detailed experimental protocols and data interpretation.

Physicochemical Properties
A summary of the fundamental physicochemical properties of Methionyl-Alanyl-Serine is

presented in Table 1.
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Property Value Reference

Molecular Formula C₁₁H₂₁N₃O₅S [1]

Molecular Weight 307.37 g/mol [1]

Monoisotopic Mass 307.12019195 Da [1]

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-

4-

methylsulfanylbutanoyl]amino]

propanoyl]amino]-3-

hydroxypropanoic acid

[1]

Sequence MAS [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of peptides, providing

atomic-level information on connectivity and conformation.

Data Presentation
¹H NMR Spectroscopy

Exemplary ¹H NMR data for Met-Ala-Ser reveals characteristic chemical shifts for the protons in

the peptide. The following table summarizes key proton resonances.

Proton Chemical Shift (ppm)

Methionine Methyl (S-CH₃) 2.1

Alanine Methyl (CβH₃) 1.5

Water 4.8

¹³C NMR Spectroscopy

While experimental ¹³C NMR data for Met-Ala-Ser is not readily available in public databases,

predicted chemical shifts can be calculated using computational methods. These predictions
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serve as a valuable reference for experimental data acquisition and interpretation.

Carbon Predicted Chemical Shift (ppm)

Methionine Cα ~53

Methionine Cβ ~30

Methionine Cγ ~31

Methionine Cε (S-CH₃) ~15

Alanine Cα ~51

Alanine Cβ ~17

Serine Cα ~56

Serine Cβ ~62

Carbonyls (C=O) ~172-175

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of
Methionyl-Alanyl-Serine
1. Sample Preparation:

Dissolve 5-10 mg of lyophilized Met-Ala-Ser in 0.5 mL of a suitable deuterated solvent (e.g.,

D₂O or a mixture of 90% H₂O/10% D₂O to observe exchangeable amide protons).

For quantitative measurements, ensure the peptide concentration is accurately known,

typically in the range of 1-5 mM.

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

Acquire a 1D ¹H spectrum. Typical parameters include a spectral width of 12-16 ppm, a

sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a
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relaxation delay of 1-2 seconds.

Acquire a 1D ¹³C spectrum. This may require a higher sample concentration and a longer

acquisition time due to the low natural abundance of ¹³C.

For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlated

Spectroscopy) to identify spin-spin coupled protons, and HSQC (Heteronuclear Single

Quantum Coherence) to correlate protons with their directly attached carbons.

3. Data Processing and Analysis:

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectra using an internal standard (e.g., DSS or TSP for aqueous samples) or

the residual solvent peak.

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and

carbon resonances to their respective atoms in the tripeptide.

Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and

sequence of peptides.

Data Presentation
The exact mass of Met-Ala-Ser provides a primary confirmation of its identity. High-resolution

mass spectrometry can distinguish the peptide from molecules with the same nominal mass.

Predicted collision cross-section (CCS) values are useful in ion mobility-mass spectrometry

studies.
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 308.12746 171.9

[M+Na]⁺ 330.10940 171.8

[M-H]⁻ 306.11290 167.5

Experimental Protocol: LC-MS/MS of Methionyl-Alanyl-
Serine
1. Sample Preparation:

Dissolve the Met-Ala-Ser sample in a solvent compatible with liquid chromatography and

mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic

acid (e.g., 0.1%).

The concentration should be in the low micromolar to nanomolar range, depending on the

sensitivity of the instrument.

2. Liquid Chromatography (LC):

Use a reverse-phase HPLC column (e.g., C18) suitable for peptide separations.

Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile

phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might run from 5% to

95% B over 15-30 minutes.

3. Mass Spectrometry (MS):

Ionize the eluting peptide using electrospray ionization (ESI).

Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule

[M+H]⁺.

Perform tandem mass spectrometry (MS/MS) on the precursor ion. In the collision cell, the

peptide will fragment at the amide bonds, producing a series of b- and y-ions.
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4. Data Analysis:

Determine the accurate mass of the parent ion from the full scan spectrum.

Analyze the MS/MS spectrum to identify the fragment ions. The mass difference between

adjacent b- or y-ions corresponds to the mass of an amino acid residue, allowing for

sequence confirmation.

Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides

information about the vibrational modes of the peptide backbone and amino acid side chains,

which is useful for studying secondary structure and hydrogen bonding.

Data Presentation
While a specific experimental FTIR spectrum for Met-Ala-Ser is not readily available, the

characteristic absorption bands can be predicted based on the spectra of its constituent amino

acids and general peptide structures.

Vibrational Mode Approximate Wavenumber (cm⁻¹)

N-H stretch (amide A) 3300-3500

C=O stretch (amide I) 1600-1700

N-H bend and C-N stretch (amide II) 1500-1600

C-H stretch (aliphatic) 2850-3000

O-H stretch (Serine side chain & C-terminus) 3200-3600 (broad)

S-CH₃ vibrations ~1300-1450

Experimental Protocol: FTIR Spectroscopy of Methionyl-
Alanyl-Serine
1. Sample Preparation:
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Solid State: Prepare a KBr pellet by mixing a small amount of the lyophilized peptide with dry

KBr powder and pressing it into a transparent disk.

Solution: Dissolve the peptide in a suitable solvent that has minimal IR absorbance in the

region of interest (e.g., D₂O for observing the amide I' band). Use a cell with a short path

length (e.g., CaF₂ windows).

2. Data Acquisition:

Use an FTIR spectrometer to acquire the spectrum.

Collect a background spectrum of the pure solvent or KBr pellet.

Collect the sample spectrum. The final spectrum is obtained by subtracting the background

spectrum from the sample spectrum.

Typically, 32-64 scans are co-added to improve the signal-to-noise ratio, with a resolution of

4 cm⁻¹.

3. Data Analysis:

Identify the characteristic amide I and amide II bands to confirm the presence of peptide

bonds.

Analyze the positions and shapes of these bands to infer information about the secondary

structure (e.g., α-helix, β-sheet, random coil).

Identify bands corresponding to the amino acid side chains.

Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides in

solution.

Experimental Protocol: Circular Dichroism of Methionyl-
Alanyl-Serine
1. Sample Preparation:
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Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer

should be transparent in the far-UV region.

The peptide concentration should be in the range of 10-100 µM.

Prepare a buffer blank with the exact same composition as the sample solution but without

the peptide.

2. Data Acquisition:

Use a CD spectropolarimeter.

Acquire a spectrum of the buffer blank in a quartz cuvette with a 1 mm path length from

approximately 190 to 260 nm.

Rinse the cuvette and acquire a spectrum of the peptide solution using the same instrument

settings.

3. Data Analysis:

Subtract the buffer spectrum from the peptide spectrum.

Convert the observed ellipticity (in millidegrees) to mean residue ellipticity [θ] using the

following formula: [θ] = (θ_obs) / (10 * c * n * l) where θ_obs is the observed ellipticity in

degrees, c is the molar concentration of the peptide, n is the number of amino acid residues

(3 for Met-Ala-Ser), and l is the path length of the cuvette in cm.

The shape of the resulting spectrum is indicative of the secondary structure. For a short,

flexible peptide like Met-Ala-Ser, a spectrum characteristic of a random coil is expected, with

a strong negative band around 198 nm.

Signaling and Metabolic Pathways
While no specific signaling pathway has been attributed exclusively to Methionyl-Alanyl-Serine,

its constituent amino acids are integral to major cellular processes. The mTOR (mechanistic

target of rapamycin) pathway is a central regulator of cell growth and metabolism that senses

amino acid availability. Additionally, methionine and serine have their own distinct and crucial

metabolic pathways.
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Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Interpretation
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NMR Spectroscopy
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Methionyl-Alanyl-Serine.
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Methionine Metabolism
Methionine metabolism is central to cellular function, providing methyl groups for methylation

reactions and contributing to the synthesis of other essential molecules like cysteine.

Methionine

S-Adenosylmethionine
(SAM)

MAT

S-Adenosylhomocysteine
(SAH)

Methyltransferases

Methylation Reactions
(DNA, proteins, etc.)

Homocysteine
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Cysteine
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Caption: Simplified overview of the Methionine metabolism pathway.[2][3][4][5][6]

Serine Metabolism
Serine is a non-essential amino acid synthesized from the glycolytic intermediate 3-

phosphoglycerate. It serves as a precursor for the synthesis of other amino acids and

macromolecules.
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Caption: Overview of the Serine metabolism pathway.[7][8][9][10][11]

Conclusion
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The spectroscopic analysis of Methionyl-Alanyl-Serine through a combination of NMR, Mass

Spectrometry, FTIR, and CD provides a comprehensive characterization of its chemical

structure, purity, and conformational properties. The detailed protocols and reference data

presented in this guide are intended to support researchers and drug development

professionals in their studies involving this tripeptide. Understanding the role of its constituent

amino acids in key metabolic pathways further enriches the biological context for future

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b096318#spectroscopic-analysis-of-methionyl-alanyl-
serine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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